molecular formula C18H14O5S B5164378 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate

Cat. No.: B5164378
M. Wt: 342.4 g/mol
InChI Key: LFUUWLQWQFTJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTEP, and it has been studied extensively for its therapeutic potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. In

Mechanism of Action

CTEP acts as an antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate signaling in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and dysregulation of glutamate signaling has been implicated in various neurological disorders. By blocking the mGluR5 receptor, CTEP reduces glutamate signaling in the brain, which can improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
CTEP has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce symptoms of anxiety and depression in animal models. CTEP has a relatively long half-life in the body, which allows for sustained effects on glutamate signaling in the brain. However, CTEP has also been shown to have potential side effects, such as liver toxicity and changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

CTEP has several advantages for lab experiments, including its potency and specificity for the mGluR5 receptor. However, the synthesis of CTEP is complex and requires specialized equipment and skilled chemists. Additionally, CTEP has potential side effects that must be considered when designing experiments.

Future Directions

There are several future directions for research on CTEP, including the development of more efficient synthesis methods and the identification of potential therapeutic applications beyond Alzheimer's disease and schizophrenia. CTEP may also have potential applications in other fields, such as cancer research and drug addiction treatment. Further research is needed to fully understand the potential of CTEP and to develop safe and effective therapies based on this compound.

Synthesis Methods

The synthesis of CTEP involves a multi-step process that begins with the synthesis of 6-hydroxychromone, which is then reacted with 1,3-cyclopentanedione to form the cyclopenta[c]chromenone core. This core is then reacted with benzenesulfonyl chloride to form the final product, CTEP. The synthesis of CTEP is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

CTEP has been the subject of extensive research due to its potential therapeutic applications. It has been found to be a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CTEP has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, and it is currently being studied in clinical trials for these conditions.

Properties

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5S/c19-18-16-8-4-7-14(16)15-10-9-12(11-17(15)22-18)23-24(20,21)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUUWLQWQFTJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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